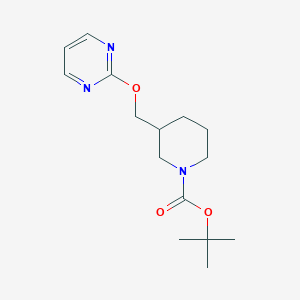tert-Butyl 3-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC16447671
Molecular Formula: C15H23N3O3
Molecular Weight: 293.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H23N3O3 |
|---|---|
| Molecular Weight | 293.36 g/mol |
| IUPAC Name | tert-butyl 3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-9-4-6-12(10-18)11-20-13-16-7-5-8-17-13/h5,7-8,12H,4,6,9-11H2,1-3H3 |
| Standard InChI Key | IUHYOPSUWYBJIX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=CC=N2 |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of tert-butyl 3-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate comprises three key components:
-
Piperidine ring: A six-membered nitrogen-containing heterocycle.
-
tert-Butyloxycarbonyl (Boc) group: A protective group attached to the piperidine nitrogen, enhancing stability during synthetic processes.
-
Pyrimidin-2-yloxy methyl substituent: A pyrimidine ring linked via an ether bond to the piperidine’s third carbon.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 293.36 g/mol |
| CAS Number | Not publicly available |
| Density | ~1.2 g/cm³ (estimated) |
| Boiling Point | ~400–450°C (estimated) |
The Boc group’s steric bulk prevents undesired reactions at the piperidine nitrogen, while the pyrimidine moiety offers hydrogen-bonding sites for potential biological interactions.
Synthetic Methodologies
General Synthesis Strategy
The synthesis of tert-butyl 3-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate typically involves:
-
Boc Protection: Introducing the tert-butyloxycarbonyl group to piperidine.
-
Functionalization: Attaching the pyrimidin-2-yloxy methyl group via nucleophilic substitution or Mitsunobu reactions.
Example Protocol (Adapted from Analogous Compounds):
-
Starting Material: Piperidine derivative (e.g., tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate).
-
Activation: React the hydroxyl group with a tosyl chloride to form a tosylate intermediate.
-
Substitution: Displace the tosylate group with pyrimidin-2-ol under basic conditions (e.g., K₂CO₃ in DMF at 80–95°C) .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Tosylation | TsCl, Et₃N, DCM, 0°C | 85–90% |
| Nucleophilic Substitution | Pyrimidin-2-ol, K₂CO₃, DMF, 80°C | 75–80% |
These conditions mirror those used in synthesizing tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, where potassium carbonate in dimethylformamide (DMF) facilitated efficient ether formation .
Physicochemical and Spectroscopic Characterization
Spectroscopic Data
-
¹H NMR: Key signals include:
-
Boc group: Singlet at δ 1.40 ppm (9H).
-
Pyrimidine protons: Doublets at δ 8.30–8.50 ppm (aromatic H).
-
Piperidine CH₂O: Multiplet at δ 3.70–4.10 ppm.
-
-
IR Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O of Boc) and ~1250 cm⁻¹ (C-O-C ether stretch).
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
Piperidine-Boc derivatives are widely used in constructing kinase inhibitors and antimicrobial agents. For example:
-
Anticancer Agents: Analogous compounds inhibit tyrosine kinases by binding to ATP pockets .
-
Antibiotics: Pyrimidine ethers disrupt bacterial cell wall synthesis.
Case Study: Quinazoline Derivatives
In a study on 6-substituted quinazolines, tert-butyl piperidine carboxylates served as key intermediates. The target compound’s pyrimidine moiety could similarly enhance binding affinity to biological targets .
Research Findings and Comparative Analysis
Biological Activity Predictions
-
ADMET Profile: Moderate lipophilicity (clogP ~2.5) suggests good membrane permeability but potential hepatic metabolism.
-
Target Prediction: Likely interactions with purine-binding enzymes (e.g., kinases) due to pyrimidine’s mimicry of adenine.
Comparison with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume